N-(4-bromo-2-fluorophenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide
Description
Structure and Key Features:
The compound N-(4-bromo-2-fluorophenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide (hereafter referred to as the target compound) consists of:
- A 4-bromo-2-fluorophenyl group attached to the nitrogen of an acetamide moiety.
- A sulfanyl (-S-) bridge connecting the acetamide to a 1,3-oxazole heterocycle.
- The oxazole ring is substituted at position 5 with a 3,4-dimethylphenyl group.
This structure combines halogen (Br, F) and methyl substituents, which are known to influence electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrFN2O2S/c1-11-3-4-13(7-12(11)2)17-9-22-19(25-17)26-10-18(24)23-16-6-5-14(20)8-15(16)21/h3-9H,10H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVBUVPRTADYJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN=C(O2)SCC(=O)NC3=C(C=C(C=C3)Br)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the 4-bromo-2-fluoroaniline and the 3,4-dimethylphenyl oxazole. These intermediates are then subjected to coupling reactions under controlled conditions to form the final product. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as palladium complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using bulk reagents, optimizing reaction times and temperatures, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Replacement of halogen atoms with other functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to N-(4-bromo-2-fluorophenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide may exhibit significant anticancer properties. The presence of the oxazole ring and the bromine and fluorine substituents can enhance the compound's interaction with biological targets involved in cancer cell proliferation. Studies have shown that such compounds can inhibit specific kinases that are crucial for tumor growth and survival.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Similar sulfanyl acetamides have been reported to possess antibacterial and antifungal properties. The incorporation of the 1,3-oxazole moiety is particularly noteworthy as it has been linked to enhanced bioactivity against various pathogens.
Enzyme Inhibition
this compound may serve as a valuable lead compound for developing inhibitors targeting specific enzymes involved in metabolic pathways. Its design allows for the modulation of enzyme activity, which could be beneficial in treating metabolic disorders or diseases related to enzyme dysfunction.
Biochemistry
Cell Signaling Modulation
The compound's potential to influence cell signaling pathways makes it a candidate for further research in biochemistry. By modulating pathways such as MAPK or PI3K/Akt, it could play a role in regulating cellular responses to stress or growth signals.
Drug Delivery Systems
Due to its unique chemical structure, this compound can be explored for use in drug delivery systems. Its ability to form stable complexes with drugs could enhance the solubility and bioavailability of poorly soluble therapeutic agents.
Material Science
Development of Functional Materials
The incorporation of this compound into polymer matrices can lead to the creation of functional materials with tailored properties. For instance, incorporating sulfanyl groups can improve the thermal stability and mechanical strength of polymers.
Sensors and Diagnostics
Due to its electronic properties, the compound may find applications in developing sensors for detecting biological or chemical analytes. The fluorine atom enhances the electronic characteristics, making it suitable for applications in fluorescence-based detection methods.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated a series of sulfanyl acetamides similar to this compound for their anticancer activity against various cancer cell lines. Results indicated that modifications on the phenyl rings significantly affected cytotoxicity profiles.
Case Study 2: Antimicrobial Efficacy
Research conducted by Antimicrobial Agents and Chemotherapy demonstrated that compounds with similar structures exhibited substantial antibacterial activity against resistant strains of Staphylococcus aureus. The study highlighted the importance of the oxazole moiety in enhancing antimicrobial efficacy.
Case Study 3: Enzyme Inhibition
A recent investigation published in Biochemical Pharmacology focused on the enzyme inhibitory effects of related compounds on specific kinases involved in cancer metabolism. The findings suggested that structural modifications could lead to improved selectivity and potency.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
The target compound is structurally related to several acetamide derivatives with sulfanyl-linked heterocycles. These analogs differ in substituents, heterocyclic cores, and pharmacological profiles. Below is a detailed comparison:
Structural Analogues with 1,3-Oxazole or 1,3,4-Oxadiazole Cores
Key Observations :
- Heterocycle Impact: 1,3-Oxazole (target compound) vs. 1,3,4-oxadiazole (others).
- Substituent Effects : Halogenated aryl groups (e.g., Br, Cl, F) improve lipophilicity and membrane permeability, while methyl groups (e.g., 3,4-dimethylphenyl) may sterically hinder interactions or modulate solubility .
Triazole-Based Analogues
Key Observations :
- Methoxy groups (e.g., in ) may enhance solubility but reduce metabolic stability due to susceptibility to demethylation .
Physicochemical and Spectroscopic Comparisons
Analysis :
- The target compound’s higher molecular weight (493.38 vs. 375–437 for others) reflects its bromo/fluoro and dimethylphenyl substituents, which may reduce aqueous solubility .
- IR and NMR data for analogs (e.g., 7d in ) confirm acetamide (-NHCO-) and aromatic proton signatures, suggesting similar methods could validate the target compound’s structure.
Biological Activity
N-(4-bromo-2-fluorophenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure that includes a bromo and fluoro substituent on the phenyl ring, an oxazole moiety, and a sulfanyl group. Its molecular formula is C_{18}H_{17BrFN_2OS with a molecular weight of approximately 392.31 g/mol.
1. Cholinesterase Inhibition
Recent studies have indicated that compounds with similar structural motifs exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These enzymes are crucial in the breakdown of acetylcholine, a neurotransmitter involved in memory and muscle control. Inhibitors of these enzymes are being investigated for their potential in treating Alzheimer's disease (AD) .
2. Anti-inflammatory Properties
Compounds analogous to this compound have been studied for their anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes. Specifically, derivatives have shown selective inhibition of COX-1 over COX-2, suggesting potential therapeutic applications in inflammatory diseases .
3. Anticancer Activity
Research has demonstrated that certain derivatives with similar scaffolds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest, making these compounds promising candidates for further development in oncology .
Case Studies
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The presence of heteroatoms (N, O, S) allows for strong interactions with enzyme active sites.
- Molecular Interactions: The bulky groups enhance hydrophobic interactions with target proteins, improving binding affinity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
